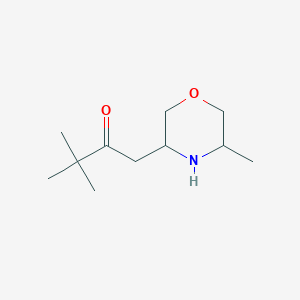

3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one

Description

3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one is a ketone derivative featuring a 5-methylmorpholin-3-yl substituent at position 1 of the butan-2-one backbone.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one |

InChI |

InChI=1S/C11H21NO2/c1-8-6-14-7-9(12-8)5-10(13)11(2,3)4/h8-9,12H,5-7H2,1-4H3 |

InChI Key |

DDKORDXNLOSKMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(N1)CC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with 5-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives .

Scientific Research Applications

3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a component in various industrial processes .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Structural and Functional Analysis

Backbone Similarities

All compounds share the 3,3-dimethylbutan-2-one core, which provides a rigid, hydrophobic scaffold. The ketone group at position 2 is critical for hydrogen bonding and metabolic transformations (e.g., reduction to alcohols, as seen in ) .

Substituent-Driven Properties

- Morpholine vs. Pyridine : The target compound’s 5-methylmorpholin-3-yl group introduces a saturated oxygen-containing ring, enhancing water solubility compared to pyridine-based analogs (e.g., 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one) .

- Triazole/Imidazole Derivatives: Triadimefon and bitertanol leverage 1,2,4-triazole groups for antifungal activity, likely via inhibition of cytochrome P450 enzymes in pathogens . The imidazole derivative () expands this activity to include 5-phenyl substituents, improving target specificity .

- Sulfur-Containing Analog : The furan-sulfanyl group in introduces sulfur-based reactivity (e.g., nucleophilic substitution), which may enhance stability in acidic environments compared to oxygen-containing analogs .

Solubility and Lipophilicity

- Bitertanol’s log P of 4.1 suggests high lipophilicity, favoring membrane penetration in fungal cells.

Environmental Stability

Triadimefon exhibits enantioselective degradation in soil (half-life = 9.2–14.6 days), with faster degradation observed in soils with higher organic matter content . Sulfur-containing analogs (e.g., ) may show greater persistence due to sulfur’s resistance to oxidative breakdown.

Biological Activity

3,3-Dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one, a compound with potential pharmaceutical applications, has garnered interest due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Morpholine Ring : This is achieved through the reaction of 5-methylmorpholine with appropriate aldehydes or ketones.

- Alkylation : The morpholine derivative is then alkylated using a suitable alkyl halide to introduce the butanone moiety.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Case Study 1: Antitumor Efficacy

A study investigating the antitumor properties of similar morpholine derivatives reported significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the inhibition of PI3K signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study 2: Neuropharmacological Assessment

In a preliminary assessment of neuropharmacological activity, compounds structurally related to this compound were evaluated for their effects on neurotransmitter systems. Results indicated modulation of serotonin and dopamine receptors, suggesting potential applications in mood disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibition of Class I PI3K enzymes | |

| Neuropharmacological | Modulation of neurotransmitter receptors | |

| Antiviral | Potential activity against viral proteases |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Morpholine Formation | Reaction with aldehydes/ketones |

| Alkylation | Introduction of butanone moiety |

| Purification | Recrystallization or chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.